N-(3-chloro-4-fluorophenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a pyrrolidinylacetamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-pyrrolidin-1-ylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 2-pyrrolidinone.
Acylation Reaction: The 3-chloro-4-fluoroaniline undergoes acylation with chloroacetyl chloride to form N-(3-chloro-4-fluorophenyl)-2-chloroacetamide.
Substitution Reaction: The N-(3-chloro-4-fluorophenyl)-2-chloroacetamide is then reacted with pyrrolidine to yield N-(3-chloro-4-fluorophenyl)-2-pyrrolidin-1-ylacetamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Controlling the temperature and reaction time to ensure complete conversion of starting materials.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-pyrrolidin-1-ylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinylacetamide moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction typically yields the corresponding amine or alcohol derivatives.
Hydrolysis: Hydrolysis results in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-pyrrolidin-1-ylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Industrial Applications: It is explored for its potential use in the synthesis of other chemical compounds and intermediates.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain receptors or enzymes, leading to its pharmacological effects. For example, it may act as an inhibitor or activator of specific pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar structural features, such as the chloro and fluoro substituents on the phenyl ring.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Another compound with similar substituents but different core structure.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-pyrrolidin-1-ylacetamide is unique due to its specific combination of substituents and the pyrrolidinylacetamide moiety
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O.ClH/c13-10-7-9(3-4-11(10)14)15-12(17)8-16-5-1-2-6-16;/h3-4,7H,1-2,5-6,8H2,(H,15,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFRNKPGABMNGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC(=C(C=C2)F)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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